2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H11ClF4N4O2S2 and its molecular weight is 490.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antitumor Applications : Compounds containing fluorine, thiadiazole, and benzamide groups, similar to the one , have been synthesized and investigated for their potential antibacterial and antitumor activities. For instance, fluorine-containing thiadiazolotriazinones have shown promising antibacterial activity against various strains, indicating the potential of these compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Antimicrobial and Anticancer Agents : Hybrid molecules containing structural elements like 1,3,4-thiadiazole have been synthesized and evaluated for their biological activities, demonstrating good to moderate antimicrobial activity and potential as anticancer agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anti-HIV-1 and CDK2 Inhibitor Potential : Fluorine-substituted 1,2,4-triazinones have been synthesized and identified as potential anti-HIV-1 and CDK2 inhibitors, showing significant activity in relevant assays. This underscores the compound's possible application in the development of therapeutics targeting HIV-1 and cancer (Makki, Abdel-Rahman, & Khan, 2014).
Antipathogenic Activity : Research into fluorinated benzothiazolo imidazole compounds has shown promising antimycobacterial activity, indicating potential for treating infections caused by Mycobacterium species (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N4O2S2/c19-10-5-3-6-11(20)14(10)15(29)25-16-26-27-17(31-16)30-8-13(28)24-12-7-2-1-4-9(12)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMTSKXCCPILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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